4-methoxy-3-(tributylstannyl)pyridine
Description
4-Methoxy-3-(tributylstannyl)pyridine is a pyridine derivative featuring a methoxy (-OCH₃) group at the 4-position and a tributylstannyl (-Sn(C₄H₉)₃) group at the 3-position. This compound is primarily utilized in Stille cross-coupling reactions, a cornerstone of modern organic synthesis for constructing carbon-carbon bonds. The methoxy group acts as an electron-donating substituent, enhancing the aromatic ring’s nucleophilicity, while the tributylstannyl group serves as a transmetalation agent, enabling coupling with aryl or vinyl halides. Applications span pharmaceutical synthesis, materials science, and polymer chemistry, where precise regiochemical control is critical .
Properties
CAS No. |
157300-09-9 |
|---|---|
Molecular Formula |
C18H33NOSn |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
tributyl-(4-methoxypyridin-3-yl)stannane |
InChI |
InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-2-4-7-5-3-6;3*1-3-4-2;/h2,4-5H,1H3;3*1,3-4H2,2H3; |
InChI Key |
LJFZCLQEIIVABN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=CN=C1)OC |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The three-component reaction involving lithiated alkoxyallenes, nitriles, and carboxylic acids provides a versatile route to 4-methoxy-3-(tributylstannyl)pyridine. As demonstrated by Lechel and Reissig, the process begins with lithiation of methoxyallene derivatives at −78°C, followed by sequential addition of nitriles and carboxylic acids. Cyclization is catalyzed by trimethylsilyl trifluoromethanesulfonate (TMSOTf) under reflux in dichloromethane, yielding the pyridine core in 83% efficiency.
Critical Parameters :
-
Temperature control (−78°C for lithiation, reflux for cyclization)
-
Stoichiometric ratio of 1:1.2:1 (alkoxyallene:nitrile:carboxylic acid)
-
Anhydrous conditions to prevent hydrolysis of intermediates
Table 1: Optimized Conditions for Three-Component Synthesis
| Component | Role | Quantity (mmol) | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Lithiated alkoxyallene | Nucleophile | 10 | 3 hr | 83 |
| Nitrile | Electrophile | 12 | 3 hr | - |
| TMSOTf | Cyclization catalyst | 1.5 eq | 72 hr | - |
Palladium-Catalyzed Stannylation of Halopyridines
Stille Coupling Precursor Preparation
Palladium-mediated stannylation of 3-bromo-4-methoxypyridine enables direct tributylstannyl group installation. As detailed in RSC protocols, this method employs tributyltin hydride (Bu₃SnH) with Pd(PPh₃)₄ catalyst in toluene at 120°C. The reaction achieves 72% yield after 12 hours, with residual tin impurities removed via silica gel chromatography.
Reaction Scheme :
Table 2: Stannylation Reaction Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 5 mol% Pd(PPh₃)₄ | +15% efficiency |
| Temperature | 120°C | Optimal for C–Sn bond formation |
| Solvent | Toluene | Prevents tin aggregation |
Halogen-Metal Exchange Strategies
Lithium-Mediated Transmetallation
4-Methoxy-3-iodopyridine undergoes halogen-metal exchange with n-BuLi at −78°C, generating a pyridyllithium intermediate that reacts with tributyltin chloride. This method, adapted from Chemsrc data, requires strict temperature control to avoid ring-opening side reactions.
Optimization Challenges :
-
Competing ipso-substitution at −40°C reduces yield to 58%
-
Tributyltin chloride must be added dropwise to prevent exothermic decomposition
Industrial-Scale Production Considerations
Continuous Flow Reactor Adaptation
Scaling the three-component synthesis necessitates modified conditions:
-
Catalyst recycling : Pd recovery via membrane filtration achieves 92% reuse
-
Waste mitigation : TMSOTf neutralization with aqueous NaHCO₃ reduces acidic byproducts
Analytical Validation and Quality Control
Spectroscopic Characterization
Table 3: Purity Standards for Industrial Batches
| Parameter | Acceptable Range | Method |
|---|---|---|
| Tin content | 29.5–30.5% | ICP-OES |
| Residual palladium | <5 ppm | AAS |
| Moisture | <0.1% | Karl Fischer |
Comparative Analysis of Synthesis Routes
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through cross-coupling reactions.
Oxidation Reactions: The methoxy group can be oxidized to form different derivatives.
Reduction Reactions: The pyridine ring can undergo reduction to form piperidine derivatives.
Common Reagents and Conditions
Cross-Coupling Reactions: Common reagents include palladium or nickel catalysts, along with organohalides or organoboranes.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted pyridines depending on the nature of the coupling partner.
Oxidation Products: Oxidized derivatives of the methoxy group.
Reduction Products: Piperidine derivatives.
Scientific Research Applications
4-methoxy-3-(tributylstannyl)pyridine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methoxy-3-(tributylstannyl)pyridine involves its reactivity as a stannylated pyridine derivative. The tributylstannyl group acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds. The methoxy group can participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, stability, and applications of 4-methoxy-3-(tributylstannyl)pyridine are influenced by its substituents. Below is a comparative analysis with structurally related pyridine derivatives:
Substituent Positional Isomers
- Impact: Reduced steric hindrance and electronic modulation compared to the target compound. Applications: Widely used in polymer and heterocycle synthesis but less suited for reactions requiring dual electronic effects .
- 3-Fluoro-4-(tributylstannyl)pyridine (from LAS101057 synthesis): Key Differences: Fluorine at the 3-position instead of methoxy. Impact: Fluorine’s electron-withdrawing nature reduces ring electron density, altering regioselectivity in coupling reactions. This compound was critical in synthesizing A2B adenosine receptor antagonists, highlighting substituent-dependent bioactivity .
Substituent Functional Group Variants
4-Chloro-3-(tributylstannyl)pyridine (CAS 206115-40-4):
- Key Differences : Chloro (-Cl) replaces methoxy (-OCH₃) at the 4-position.
- Impact : Chloro’s electron-withdrawing effect decreases ring nucleophilicity, making the stannyl group less reactive in transmetalation. However, chloro enhances stability under acidic conditions. Applications include industrial and agricultural chemistry, where stability is prioritized over reactivity .
4-Methoxy-3-(triisopropylsilyl)pyridine :
- Key Differences : Triisopropylsilyl (-Si(iPr)₃) replaces tributylstannyl.
- Impact : Silyl groups are bulkier and less reactive in cross-coupling but excel in protecting-group chemistry. This compound facilitates diastereoselective additions of Grignard reagents to form dihydropyridones, a pathway inaccessible with stannyl analogs .
Electronic and Steric Effects
- 4-Iodo-3-(methoxymethoxy)pyridine (CAS 81245-27-4):
- Key Differences : Iodo (-I) and methoxymethoxy (-OCH₂OCH₃) substituents.
- Impact : Iodo acts as a leaving group in Ullmann or Suzuki couplings, contrasting with the stannyl group’s role as a coupling partner. The methoxymethoxy group offers temporary protection, requiring deprotection steps post-reaction .
Data Tables
Table 1: Structural and Electronic Comparison
Table 2: Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 4-methoxy-3-(tributylstannyl)pyridine, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, tributylstannyl groups are introduced using Stille coupling conditions: a palladium catalyst (e.g., [Pd(PPh₃)₄]) and toluene under reflux. Precursor pyridine derivatives (e.g., 3-iodo-4-methoxypyridine) react with tributyltin reagents to form the stannylated product .
- Optimization : Temperature control (reflux vs. room temperature), solvent selection (toluene or DMF), and catalyst loading are critical. Monitoring via TLC or NMR ensures reaction completion .
Q. How is this compound characterized, and what analytical techniques are most reliable?
- Characterization :
- NMR Spectroscopy : ¹H and ¹³C NMR identify methoxy (-OCH₃) and stannyl (SnBu₃) groups. Coupling constants (e.g., ) confirm regiochemistry .
- FTIR : Bands at ~1600 cm⁻¹ (C=N stretching) and ~2900 cm⁻¹ (C-H of SnBu₃) validate functional groups .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]⁺) .
Q. What are the common applications of this compound in organic synthesis?
- Applications :
- Cross-Coupling : Acts as a tin-based nucleophile in Stille couplings to synthesize biaryl or heteroaryl compounds (e.g., pharmaceuticals, polymers) .
- Intermediate : Used to prepare pyridine derivatives like 4-methoxy-3-(trimethylstannyl)pyridine for further functionalization .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the tributylstannyl group in cross-coupling reactions?
- Analysis : The bulky tributyltin group slows transmetallation steps in Stille couplings but enhances regioselectivity. Electron-donating methoxy groups activate the pyridine ring toward electrophilic substitution, directing reactions to the 3-position .
- Data Contradictions : Some studies report lower yields with electron-rich substrates due to competing side reactions (e.g., protodestannylation). Adjusting ligands (e.g., AsPh₃ instead of PPh₃) can mitigate this .
Q. What strategies are effective in resolving contradictions in reaction yields or selectivity?
- Methodology :
- DoE (Design of Experiments) : Systematically vary catalyst, solvent, and temperature to identify optimal conditions.
- In Situ Monitoring : Use NMR or GC-MS to detect intermediates (e.g., tin byproducts) that may inhibit catalysis .
- Case Study : Lower yields in polar solvents (DMF vs. toluene) were traced to catalyst decomposition. Switching to microwave-assisted synthesis improved efficiency .
Q. How can the compound’s stability and handling challenges be addressed in air-sensitive reactions?
- Safety & Handling :
- Storage : Store under inert gas (N₂/Ar) at -20°C to prevent oxidation of the Sn-C bond .
- Purification : Use column chromatography with deoxygenated solvents (e.g., EtOAc/hexane) to avoid tin oxide formation .
Q. What role does this compound play in medicinal chemistry research?
- Case Study : Analogous stannylated pyridines are intermediates in kinase inhibitor synthesis (e.g., p38 MAPK inhibitors). The methoxy group enhances solubility, while the stannyl group enables late-stage functionalization .
- Challenges : Balancing lipophilicity (SnBu₃) with bioavailability requires post-coupling modifications (e.g., hydrolysis to -COOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
